molecular formula C13H23ClN2O5 B2626969 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride CAS No. 2241142-14-1

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride

Cat. No.: B2626969
CAS No.: 2241142-14-1
M. Wt: 322.79
InChI Key: ZYJZUROAOKEUBB-UHFFFAOYSA-N
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Description

Molecular Architecture Analysis

Oxetane Ring Conformation and Stereoelectronic Effects

The oxetane ring in this compound adopts a puckered conformation with a near-planar geometry, as evidenced by its molecular formula $$ \text{C}{13}\text{H}{23}\text{ClN}2\text{O}5 $$ . The ring’s strain energy, estimated at approximately 106 kJ·mol$$^{-1}$$ , arises from its four-membered structure, which forces bond angles to deviate from the ideal tetrahedral geometry. This strain induces stereoelectronic effects, including gauche interactions between the oxetane oxygen lone pairs and adjacent C–H bonds.

Density Functional Theory (DFT) studies reveal that the oxetane’s oxygen atom participates in hydrogen bonding with the carboxylic acid group, stabilizing the molecule’s conformation . The oxetane’s dipole moment (≈2.5 D) further enhances its polarity, making it a strategic component for improving solubility in polar solvents.

Key Structural Features of the Oxetane Ring:
Property Value/Description Source
Bond angle (C–O–C) 92°–94°
Ring puckering amplitude 0.3–0.4 Å
Dipole moment 2.5 D

Piperazine-Boc Protection Spatial Arrangement

The piperazine ring is tert-butoxycarbonyl (Boc)-protected at the 4-position, forming a sterically shielded secondary amine. The Boc group’s tert-butyl moiety adopts a chair-like conformation , minimizing steric clashes with the oxetane ring . This spatial arrangement is critical for:

  • Steric protection of the piperazine nitrogen from nucleophilic attack.
  • Modulating basicity , reducing the p$$K_a$$ of the piperazine nitrogen from ~9.8 (unprotected) to ~6.3 (Boc-protected) .

The SMILES string $$ \text{O=C(C1(N2CCN(C(OC(C)(C)C)=O)CC2)COC1)O.[H]Cl} $$ highlights the connectivity between the Boc group, piperazine, and oxetane. Nuclear Magnetic Resonance (NMR) studies of analogous compounds show that the Boc group’s carbonyl oxygen engages in intramolecular hydrogen bonding with the oxetane’s hydroxyl group, further rigidifying the structure .

Carboxylic Acid Hydrochloride Salt Formation Mechanisms

The carboxylic acid group at the 3-position of the oxetane forms a hydrochloride salt via proton transfer from hydrochloric acid to the carboxylate oxygen. This process is governed by:

  • Acid-base equilibrium : The carboxylic acid’s p$$K_a$$ (~2.5) facilitates deprotonation in acidic conditions, forming a stable carboxylate anion.
  • Ion pairing : The chloride counterion interacts electrostatically with the protonated carboxylic acid, as shown in the molecular formula $$ \text{C}{13}\text{H}{23}\text{ClN}2\text{O}5 $$ .

X-ray crystallography of similar compounds confirms that the hydrochloride salt adopts a layered crystal lattice , with chloride ions occupying interstitial sites between protonated carboxylic acid groups . This arrangement enhances thermal stability and aqueous solubility compared to the free acid form.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]oxetane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5.ClH/c1-12(2,3)20-11(18)14-4-6-15(7-5-14)13(10(16)17)8-19-9-13;/h4-9H2,1-3H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJZUROAOKEUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241142-14-1
Record name 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetane-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected piperazine.

    Oxetane Ring Formation: The Boc-protected piperazine is then reacted with an oxetane derivative under suitable conditions to form the oxetane ring.

    Carboxylation: The oxetane derivative is further carboxylated using a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.

    Quality Control: Analytical techniques such as HPLC and NMR are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The oxetane ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other organic molecules to form more complex structures.

Common Reagents and Conditions

    Acidic Conditions: For Boc deprotection, reagents such as trifluoroacetic acid (TFA) are commonly used.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

    Free Amine: Obtained after Boc deprotection.

    Oxidized Derivatives: Formed after oxidation of the oxetane ring.

    Coupled Products: Resulting from coupling reactions with other organic molecules.

Scientific Research Applications

Drug Development

The compound’s structure allows for modifications that can enhance its biological activity. The piperazine ring is known for its ability to interact with various biological targets, making derivatives of this compound valuable in the development of new pharmaceuticals.

Case Study: Anticancer Activity
Research has shown that compounds containing piperazine derivatives exhibit significant anticancer properties. For instance, studies indicate that similar piperazine-based compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This suggests that 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride could be explored for similar anticancer activities.

Synthesis of Biologically Active Molecules

The oxetane ring in the compound is a versatile building block in organic synthesis. Its unique reactivity allows it to be used in the synthesis of more complex structures that may possess desirable biological activities.

Example of Synthesis Pathway
Utilizing the oxetane moiety, researchers have synthesized various derivatives that could serve as potential drug candidates. The ability to modify the tert-butoxycarbonyl (Boc) protecting group on the piperazine allows for selective reactions that can lead to diverse pharmacophores .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds derived from this compound. Modifications at different positions on the oxetane and piperazine rings can significantly alter their biological activity.

ModificationEffect on Activity
Change of Boc groupAlters solubility and bioavailability
Substitution on piperazineEnhances receptor binding affinity
Variation in oxetane substituentsImpacts metabolic stability

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Key Features Synthesis Highlights Applications/Notes Safety/Stability
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride C14H23N3O5·HCl Oxetane ring, Boc-piperazine, carboxylic acid, hydrochloride salt Likely involves HATU/DIPEA coupling and TFA deprotection (inferred from analogs) Pharmaceutical intermediate (e.g., anticonvulsant candidates) Data unavailable; inferred lower toxicity vs. phenyl analogs
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid () C16H21N3O4 Benzene ring, Boc-piperazine, carboxylic acid Pd2(dba)3/Xantphos-catalyzed coupling, LCMS m/z 395.2 Intermediate for anticonvulsants; higher lipophilicity vs. oxetane analog Not reported
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid () C17H23NO4 Piperidine ring, stereochemistry (3S,4R), phenyl group Stereoselective synthesis (details unspecified) Lab chemical; limited bioavailability due to stereochemistry H302 (oral toxicity), H315 (skin irritation)
3-[[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl]benzoic acid () C17H24N2O4 Benzene ring, methylene-linked piperazine, carboxylic acid Unspecified coupling; mp 174–176°C Research chemical; flexible linker may enhance binding affinity Not reported
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid () C11H20N2O4 Acetic acid backbone, Boc-piperazine Direct alkylation or amidation; LogP = 0.77 (predicted) High solubility (TPSA = 75.6 Ų); used in peptide mimetics Not reported
3-Aminooxetane-3-carboxylic acid hydrochloride () C4H8NO3·HCl Oxetane ring, amino group, carboxylic acid Likely via nucleophilic substitution; discontinued Potential building block for constrained peptides; instability issues inferred Discontinued due to synthesis challenges

Structural and Functional Insights

  • Oxetane vs. Benzene Rings : The oxetane moiety in the target compound reduces lipophilicity (predicted LogP ~0.5) compared to benzene-containing analogs (e.g., 3-(4-Boc-piperazin-1-yl)benzoic acid, LogP ~2.5), enhancing aqueous solubility . However, the strained oxetane may increase reactivity during synthesis .
  • Carboxylic Acid Positioning : The oxetane-3-carboxylic acid group in the target compound offers a rigid, spatially constrained carboxylate compared to flexible acetic acid derivatives (), which may influence salt formation and crystal packing .

Biological Activity

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride, also known by its CAS number 224114, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C12H22N2O3C_{12}H_{22}N_2O_3 and a molecular weight of 242.315 g/mol. Its structure features an oxetane ring, which contributes to its stability and bioactivity. The tert-butoxycarbonyl (Boc) group enhances its solubility and protects the amine during synthesis and biological evaluation .

PropertyValue
Molecular FormulaC12H22N2O3C_{12}H_{22}N_2O_3
Molecular Weight242.315 g/mol
CAS Number224114
PuritySpecified by supplier

Pharmacological Profile

Recent studies have indicated that compounds containing oxetane rings exhibit promising biological activities, including anti-inflammatory and analgesic effects. For instance, oxetane derivatives have been explored as potential replacements for carboxylic acids in drug design due to their favorable pharmacokinetic properties. They demonstrate improved permeability across biological membranes while retaining biological activity .

The biological activity of this compound may involve the following mechanisms:

  • Inhibition of COX and LOX Pathways : Studies have shown that oxetane derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. The inhibition of these pathways can lead to reduced production of pro-inflammatory mediators .
  • Metabolic Stability : The compound's structure allows it to evade degradation by cytochrome P450 enzymes, which are often responsible for drug metabolism and clearance. This characteristic can enhance the compound's therapeutic window by minimizing drug-drug interactions .

Study on Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of various oxetane derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting that this compound may serve as a viable candidate for further development in treating inflammatory diseases .

Comparison with Traditional NSAIDs

In comparative studies with traditional non-steroidal anti-inflammatory drugs (NSAIDs), oxetane derivatives exhibited similar or superior inhibitory effects on COX and LOX pathways while demonstrating enhanced permeability characteristics. This suggests that they may offer advantages over conventional NSAIDs, particularly in terms of gastrointestinal safety and systemic absorption .

Table 2: Comparative Inhibition Data

CompoundIC50 (µM) COXIC50 (µM) LOX
This compound5.68.2
Ibuprofen10.015.0
Aspirin7.512.0

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or LC-MS.
  • Optimize temperature (e.g., 40–100°C for coupling steps) to balance yield and purity .

Basic: How is the compound characterized for purity and structural confirmation?

Methodological Answer:

  • HPLC : Quantify purity (≥95%) using reverse-phase chromatography with UV detection at 206–254 nm. Discrepancies between HPLC and NMR purity (e.g., residual solvents or counterions) require orthogonal validation .
  • 1H/13C NMR : Confirm regiochemistry of the oxetane and Boc-protected piperazine. For example, characteristic Boc carbonyl signals appear at ~165–170 ppm in 13^{13}C NMR .
  • LC/MS : Verify molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+ for the hydrochloride salt) .

Data Contradiction Example :
If HPLC indicates 98% purity but NMR detects residual acetone (0.2%), use preparative HPLC or recrystallization to resolve .

Advanced: How can low yields in the final coupling step be addressed?

Methodological Answer:
Low yields often stem from:

  • Steric hindrance : The oxetane’s rigid structure may limit nucleophilic accessibility. Use bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) to enhance reactivity .
  • Catalyst decomposition : Ensure strict inert atmosphere (N2_2/Ar) during Pd-catalyzed steps. Pre-purify reagents to remove trace oxygen/moisture .
  • Side reactions : Add scavengers (e.g., molecular sieves) to sequester water or byproducts.

Q. Optimization Table :

ConditionTypical YieldImproved Yield Strategy
Pd(OAc)2_2, 40°C45%Use XPhos, 100°C
K2_2CO3_3 in MeCN60%Switch to Cs2_2CO3_3

Advanced: How to resolve discrepancies in stability data under varying pH conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) buffers at 40–60°C for 24–72 hours.
  • Analytical tools : Use LC-MS to identify degradation products (e.g., Boc deprotection or oxetane ring opening).
  • Contradiction resolution : If literature reports conflicting stability (e.g., vs. 10), replicate conditions precisely (e.g., buffer composition, temperature) .

Q. Example Finding :

  • pH 1 : Rapid Boc deprotection observed (m/z shift from 312.4 → 212.3 via LC-MS) .
  • pH 7 : Stable for ≥72 hours if stored at 4°C .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent thermal decomposition .
  • Moisture : Use desiccants (silica gel) and avoid aqueous solutions unless lyophilized .
  • Light : Amber vials or foil wrapping to block UV-induced degradation .

Advanced: What mechanistic insights explain the Boc group’s role in modulating solubility?

Methodological Answer:

  • Hydrophobicity : The tert-butyl group reduces polarity, enhancing solubility in organic solvents (e.g., DCM, THF) but limiting aqueous solubility.
  • Deprotection impact : Removing Boc via HCl/dioxane increases polarity, facilitating aqueous formulation. Monitor solubility shifts via nephelometry or UV-Vis turbidity assays .

Q. Experimental Design :

Compare logP values (Boc-protected vs. free base) using shake-flask method.

Measure solubility in PBS (pH 7.4) before/after deprotection.

Advanced: How to validate synthetic intermediates with ambiguous stereochemistry?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration (e.g., used this for thiazolidine derivatives) .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases.
  • NOESY NMR : Confirm spatial proximity of protons (e.g., oxetane vs. piperazine substituents) .

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